
2-(Chloromethyl)-3-fluorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-fluorothiophene is a heterocyclic compound that contains both sulfur and fluorine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-fluorothiophene typically involves the chloromethylation of 3-fluorothiophene. One common method includes the reaction of 3-fluorothiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-fluorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the fluorine atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or defluorinated products.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-fluorothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-fluorothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)thiophene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorothiophene:
2-(Bromomethyl)-3-fluorothiophene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
2-(Chloromethyl)-3-fluorothiophene is unique due to the presence of both the chloromethyl and fluorine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H4ClFS |
|---|---|
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-fluorothiophene |
InChI |
InChI=1S/C5H4ClFS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 |
InChI-Schlüssel |
WNXZXNCAOPVKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
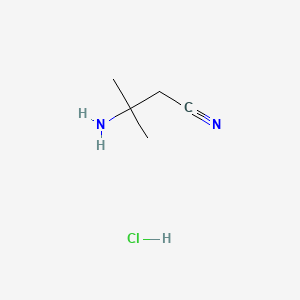
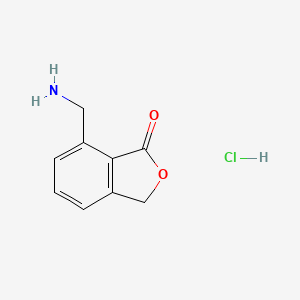
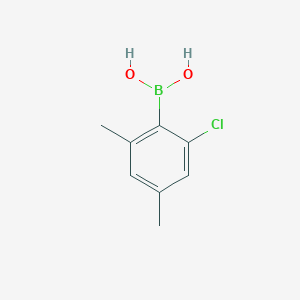
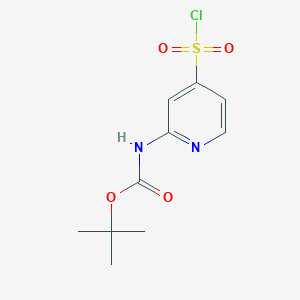
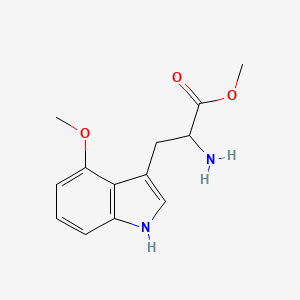
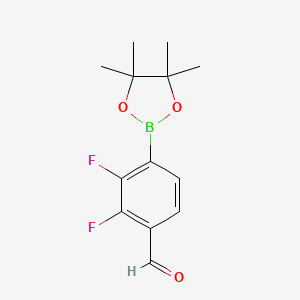


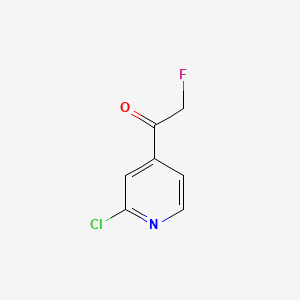
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
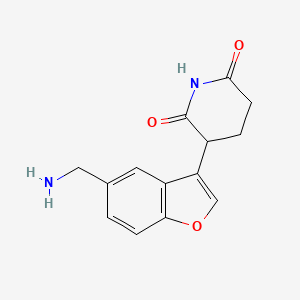
![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
